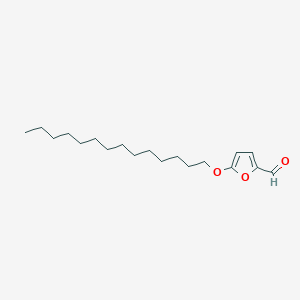
5-(Tetradecyloxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetradecyloxy)furan-2-carbaldehyde is a chemical compound belonging to the furan family, characterized by a furan ring substituted with a tetradecyloxy group and an aldehyde group at the 2-position. Furans are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetradecyloxy)furan-2-carbaldehyde typically involves the reaction of furan derivatives with tetradecyloxy substituents. One common method is the Vilsmeier-Haack reaction, which involves the formylation of furan derivatives using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction conditions usually include moderate temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of green chemistry principles, such as biomass-derived feedstocks and environmentally friendly solvents, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Tetradecyloxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: 5-(Tetradecyloxy)furan-2-carboxylic acid.
Reduction: 5-(Tetradecyloxy)furan-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
5-(Tetradecyloxy)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tetradecyloxy)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as a potent, reversible, and competitive inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme involved in fatty acid biosynthesis . This inhibition leads to the depletion of fatty acids, which can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furfural: Another furan derivative with an aldehyde group, used in the production of resins and as a solvent.
5-(Ethoxymethyl)furan-2-carboxaldehyde: A similar compound with an ethoxymethyl group instead of a tetradecyloxy group.
5-(Tetradecyloxy)furan-2-carboxylic acid: The oxidized form of 5-(Tetradecyloxy)furan-2-carbaldehyde.
Uniqueness
This compound is unique due to its long tetradecyloxy chain, which imparts distinct physicochemical properties and biological activities compared to other furan derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62702-73-2 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
5-tetradecoxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
DJCRVJCVVDAYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


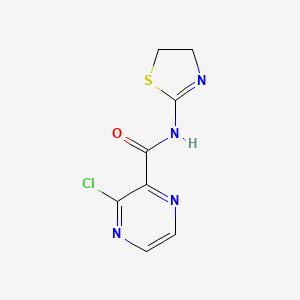
![(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14520811.png)

![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea](/img/structure/B14520821.png)
![Benzene, 1,2,4,5-tetrakis[bis(ethylthio)methyl]-](/img/structure/B14520829.png)
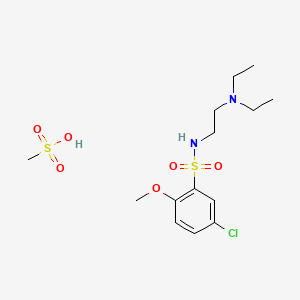
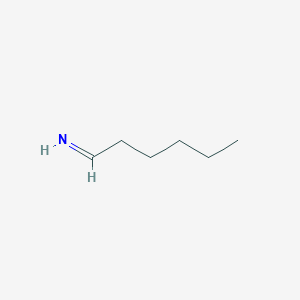
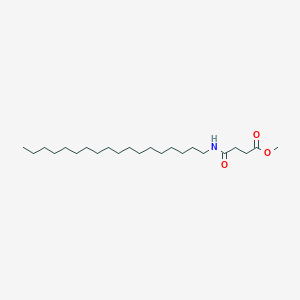



![Diethyl [(1-phenylcyclopentyl)methyl]propanedioate](/img/structure/B14520862.png)

